molecular formula C5H5BrN2OS B6237098 N-(4-bromo-1,3-thiazol-5-yl)acetamide CAS No. 533886-04-3

N-(4-bromo-1,3-thiazol-5-yl)acetamide

Cat. No.: B6237098
CAS No.: 533886-04-3
M. Wt: 221.1
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Description

N-(4-bromo-1,3-thiazol-5-yl)acetamide is a thiazole-based compound featuring a bromine atom at position 4 of the thiazole ring and an acetamide group at position 5. The thiazole core, a five-membered heterocycle containing sulfur and nitrogen atoms, provides a versatile scaffold for medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions. The bromine substituent introduces electron-withdrawing effects, which may enhance electrophilic reactivity and influence binding to biological targets.

Properties

CAS No.

533886-04-3

Molecular Formula

C5H5BrN2OS

Molecular Weight

221.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1,3-thiazol-5-yl)acetamide typically involves the reaction of 4-bromo-1,3-thiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Another method involves the reaction of 4-bromo-1,3-thiazole with acetic acid and acetic anhydride in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The compound is then purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-1,3-thiazol-5-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of N-(4-substituted-1,3-thiazol-5-yl)acetamide derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

N-(4-bromo-1,3-thiazol-5-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of agrochemicals and photographic sensitizers.

Mechanism of Action

The mechanism of action of N-(4-bromo-1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biochemical pathways. For example, it may inhibit the biosynthesis of bacterial cell walls, leading to antimicrobial effects. In cancer cells, it may interfere with DNA replication or repair mechanisms, inducing cell death.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Bromine vs. This may explain its pronounced antiproliferative activity compared to brominated analogs .
  • Halogen Positional Isomerism : N-(4-Bromo-5-methylthiazol-2-yl)acetamide () highlights how bromine placement (C4 vs. C5) and acetamide orientation (C5 vs. C2) alter solubility and binding kinetics. Such isomerism can lead to divergent biological outcomes, even among structurally similar compounds .

Impact of Auxiliary Functional Groups

  • Amino/Oxo Modifications: The amino and oxo groups in 2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide () enhance hydrogen-bonding interactions with enzymatic targets like topoisomerase II, a feature absent in the target compound. This may translate to superior anticancer efficacy .
  • Aromatic Substituents: Compounds like N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide () leverage extended aromatic systems (e.g., bromobenzyl) to improve membrane permeability and target selectivity, a strategy applicable to optimizing the parent compound .

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